molecular formula C7H10N2O B14435911 1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one CAS No. 76599-91-2

1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one

Cat. No.: B14435911
CAS No.: 76599-91-2
M. Wt: 138.17 g/mol
InChI Key: RMKTUCAJQULHIR-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites on enzymes, thereby blocking their activity. The pathways involved may include inhibition of specific metabolic processes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

76599-91-2

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1,2,5-trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one

InChI

InChI=1S/C7H10N2O/c1-4-5-6(10)9(3)7(5,2)8-4/h5H,1-3H3

InChI Key

RMKTUCAJQULHIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2(C1C(=O)N2C)C

Origin of Product

United States

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